molecular formula C11H14ClNO3 B15307937 Ethyl (5-chloro-2-hydroxybenzyl)glycinate

Ethyl (5-chloro-2-hydroxybenzyl)glycinate

Cat. No.: B15307937
M. Wt: 243.68 g/mol
InChI Key: KNEKGZCEGGIFHH-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-hydroxybenzyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a 5-chloro-2-hydroxybenzyl group attached to an ethyl glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-chloro-2-hydroxybenzyl)glycinate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with ethyl glycinate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-hydroxybenzyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like ammonia or sodium thiolate can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxyacetophenone.

    Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol or 5-chloro-2-hydroxybenzene.

    Substitution: Formation of 5-amino-2-hydroxybenzyl glycinate or 5-thio-2-hydroxybenzyl glycinate.

Scientific Research Applications

Ethyl (5-chloro-2-hydroxybenzyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-2-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of oxidative stress-related enzymes, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-chloro-2-hydroxyphenyl)glycinate
  • Ethyl (5-chloro-2-hydroxybenzyl)alaninate
  • Ethyl (5-chloro-2-hydroxybenzyl)valinate

Uniqueness

Ethyl (5-chloro-2-hydroxybenzyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-chloro-2-hydroxybenzyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate

InChI

InChI=1S/C11H14ClNO3/c1-2-16-11(15)7-13-6-8-5-9(12)3-4-10(8)14/h3-5,13-14H,2,6-7H2,1H3

InChI Key

KNEKGZCEGGIFHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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